

Preliminary Investigations into the Catalytic Activity of Basolite Z377: A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Basolite Z377*

Cat. No.: *B8822124*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basolite Z377, a commercially available Metal-Organic Framework (MOF) identical to MOF-177, presents a compelling platform for heterogeneous catalysis due to its high porosity and tunable structure. This whitepaper provides a technical overview of preliminary investigations into the catalytic activity of **Basolite Z377**, with a focus on its potential applications in organic synthesis relevant to the pharmaceutical industry. This document summarizes the available physicochemical properties of **Basolite Z377**, and details its application in the oxidation of alcohols following modification with platinum nanoparticles. While direct catalytic use in other areas such as oxidative carboxylation of olefins is still under exploration, its role as a benchmark and precursor in these fields is also discussed. Detailed experimental protocols and data are presented to facilitate further research and development in leveraging this promising material for catalytic applications.

Introduction to Basolite Z377

Basolite Z377, also known as MOF-177, is a zinc-based metal-organic framework renowned for its exceptionally high surface area and porous nature.^[1] These characteristics make it a prime candidate for applications in gas storage and separation, and increasingly, as a scaffold in heterogeneous catalysis. The ability to modify MOFs, such as by incorporating catalytically

active metal nanoparticles, opens up a wide range of possibilities for developing novel and efficient catalysts for fine chemical synthesis, a critical aspect of drug development.

Physicochemical Properties of Basolite Z377

A thorough understanding of the material's properties is fundamental to its application in catalysis. The key physicochemical characteristics of **Basolite Z377** are summarized in the table below, compiled from supplier data and scientific literature.[\[2\]](#)

Property	Value
Chemical Formula	<chem>C54H30O13Zn4</chem>
Molecular Weight	1148.37 g/mol
Appearance	White to off-white powder
BET Surface Area	~4500 - 4900 m ² /g [2]
Langmuir Surface Area	~4833 - 4898 m ² /g [2]
Pore Volume	Not explicitly stated in search results

Catalytic Applications of Modified Basolite Z377: Alcohol Oxidation

A significant area of investigation has been the use of **Basolite Z377** as a support for catalytically active nanoparticles. Specifically, platinum nanoparticles supported on MOF-177 (Pt@MOF-177) have demonstrated efficacy as a catalyst in the solvent- and base-free oxidation of alcohols at room temperature. This reaction is of high importance in the synthesis of pharmaceuticals and fine chemicals, where the conversion of alcohols to aldehydes and ketones is a common transformation.

Catalytic Performance

While one study highlights Pt@MOF-177 as an "efficient catalyst" for alcohol oxidation, specific quantitative data on conversion, selectivity, and turnover frequency for various alcohol substrates were not available in the initial literature search. Further targeted research is required to elucidate the full scope and limitations of this catalytic system.

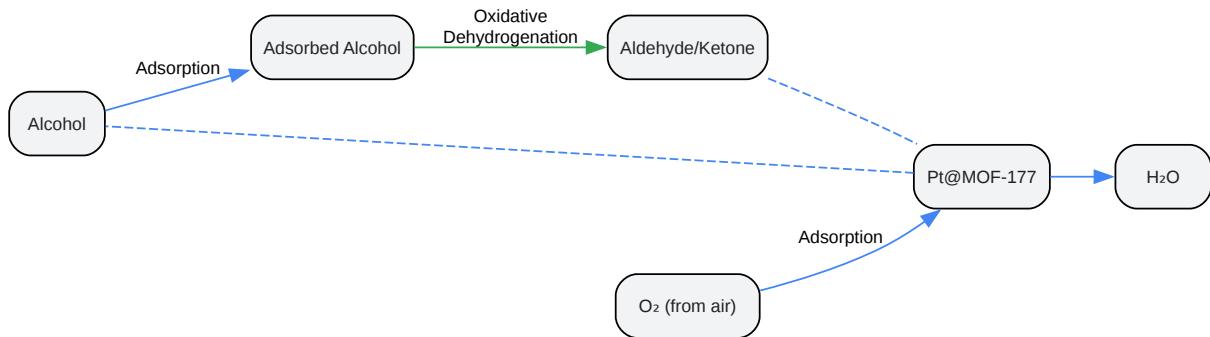
Experimental Protocols

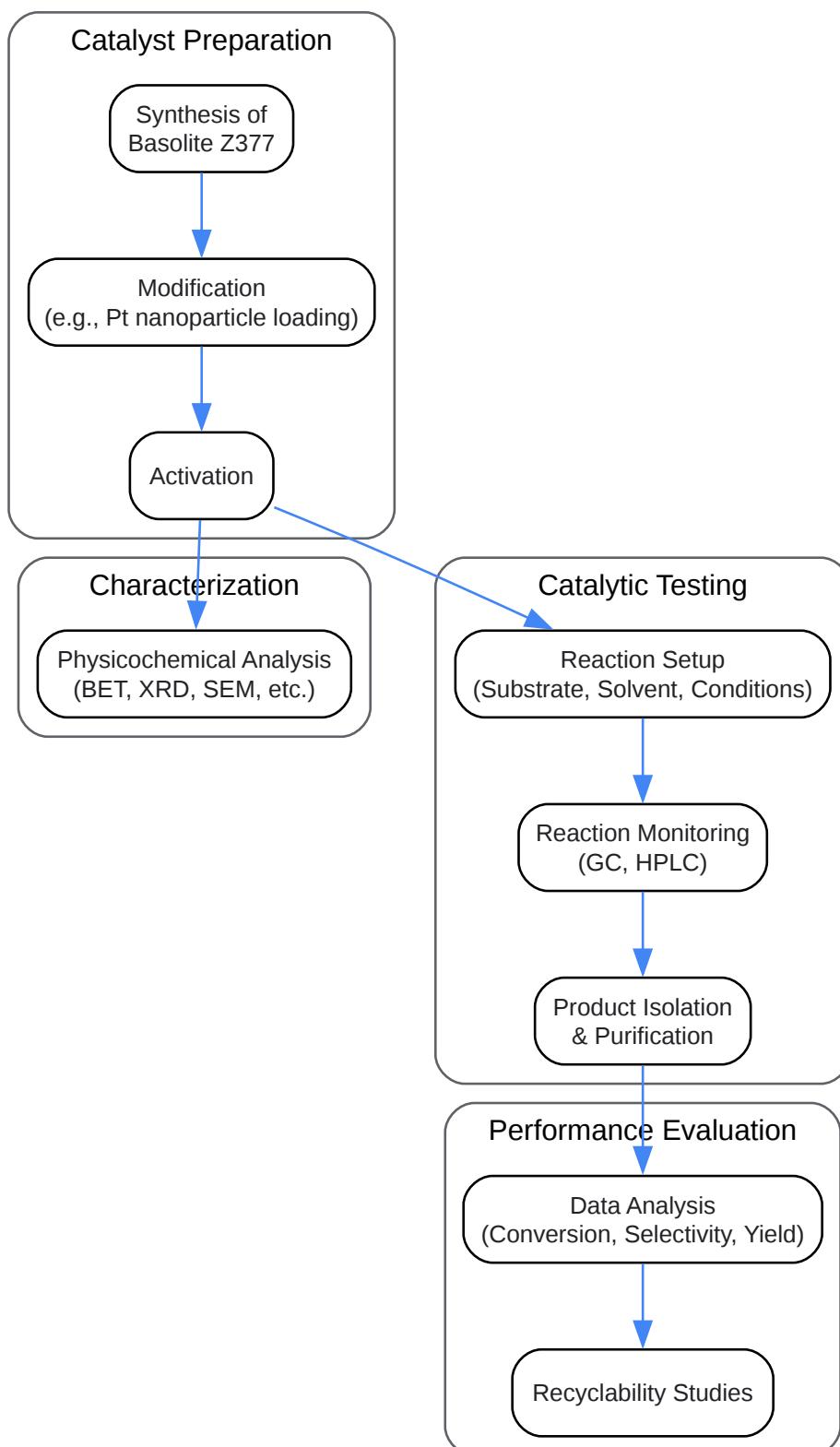
3.2.1. Synthesis of Pt@MOF-177 Catalyst

A detailed experimental protocol for the synthesis of Pt@MOF-177 is crucial for reproducibility.

The following is a generalized procedure based on available information:

- **Gas-Phase Loading:** The MOF-177 (**Basolite Z377**) powder is exposed to a volatile platinum precursor, such as $[\text{Me}_3\text{PtCp}']$, in the gas phase. This process allows the precursor to infiltrate the porous structure of the MOF.
- **Reduction:** The platinum precursor-loaded MOF is then subjected to reduction, typically using hydrogen gas at elevated temperature and pressure (e.g., 100 °C and 100 bar for 24 hours). This step converts the platinum precursor into platinum nanoparticles encapsulated within the MOF framework.
- **Activation:** The resulting Pt@MOF-177 catalyst is activated to remove any residual solvent or byproducts from the pores, making the catalytic sites accessible.


3.2.2. Catalytic Oxidation of Alcohols


The following outlines a general procedure for the catalytic oxidation of alcohols using Pt@MOF-177:

- A mixture of the alcohol substrate and the Pt@MOF-177 catalyst is prepared in a reaction vessel.
- The reaction is carried out under a controlled atmosphere, typically air or oxygen, at room temperature.
- The reaction progress is monitored using appropriate analytical techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the conversion of the alcohol and the selectivity towards the desired aldehyde or ketone product.
- Upon completion, the solid catalyst can be separated from the reaction mixture by filtration for potential reuse.

Proposed Reaction Pathway

The catalytic oxidation of alcohols by Pt@MOF-177 is believed to proceed via a heterogeneous catalytic mechanism. The platinum nanoparticles serve as the active sites for the oxidative dehydrogenation of the alcohol.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preliminary Investigations into the Catalytic Activity of Basolite Z377: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8822124#preliminary-investigations-into-basolite-z377-catalytic-activity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com